(E)-N,N-Dimethylprop-1-ene-1-sulfonamide

Description

Contextual Significance of Vinyl Sulfonamides in Contemporary Organic Synthesis

Vinyl sulfonamides are recognized as highly effective Michael acceptors, a role that underpins much of their synthetic utility. nih.govvscht.cz The powerful electron-withdrawing nature of the sulfonyl group renders the β-carbon of the vinyl moiety highly electrophilic and susceptible to conjugate addition by a wide range of nucleophiles. This reactivity has been harnessed in numerous applications, from the synthesis of complex heterocyclic scaffolds to the development of advanced materials. vscht.cz

In recent years, vinyl sulfonamides have gained considerable attention as alternatives to other α,β-unsaturated systems, such as acrylamides, particularly in the realm of bioconjugation and covalent inhibitor design. conicet.gov.arnih.gov They are generally more electrophilic than acrylamides, which can be advantageous for targeting less reactive nucleophilic residues in proteins, such as lysine. nih.govnih.gov This heightened reactivity, combined with their stability, makes them valuable "warheads" for creating highly specific and irreversible protein modifications. nih.gov Furthermore, the sulfonamide functional group itself is a well-established pharmacophore, known for its chemical and metabolic stability, as well as its ability to engage in hydrogen bonding. nih.gov This dual functionality—a reactive vinyl group and a stable sulfonamide core—positions vinyl sulfonamides as privileged structures in medicinal chemistry and chemical biology. Their applications have expanded to include the formation of antibody-drug conjugates, the development of chemical probes, and the synthesis of sequence-defined nucleic acid analogues. conicet.gov.archemrxiv.org

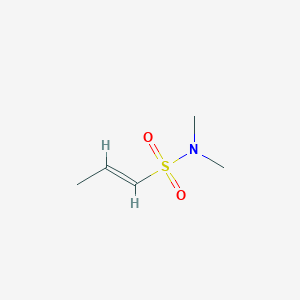

Structural Characteristics and Geometric Isomerism of (E)-N,N-Dimethylprop-1-ene-1-sulfonamide

This compound is a molecule defined by a sulfonyl group attached to a propenyl backbone, with a dimethylamino group bonded to the sulfur atom. Its chemical formula is C₅H₁₁NO₂S. researchgate.net The key structural features include the carbon-carbon double bond and the tetracoordinate sulfur center of the sulfonamide.

A critical aspect of its structure is the potential for geometric isomerism around the C=C double bond, leading to two possible diastereomers: the (E)-isomer and the (Z)-isomer. In the (E)-isomer, the higher priority groups on each carbon of the double bond are on opposite sides. For N,N-Dimethylprop-1-ene-1-sulfonamide, this places the sulfonyl group and the methyl group in a trans configuration. Synthetic methods often favor the formation of the more thermodynamically stable (E)-isomer. organic-chemistry.orgresearchgate.net For instance, the Horner-Wadsworth-Emmons reaction, a common method for synthesizing vinyl sulfonamides, consistently produces the trans isomer due to steric hindrance in the transition state. organic-chemistry.orgresearchgate.net

The electronic properties of the molecule are dominated by the SO₂N(CH₃)₂ group. The sulfonyl group is strongly electron-withdrawing, which polarizes the double bond, making the β-carbon electron-deficient and the α-carbon electron-rich. This polarization is fundamental to its reactivity as a Michael acceptor. The N,N-dimethyl substitution on the sulfonamide nitrogen makes it a tertiary sulfonamide, which can influence its reactivity and physical properties compared to primary or secondary vinyl sulfonamides. chemrxiv.org

Due to the unavailability of specific experimental spectroscopic data for this compound in the surveyed literature, the following tables present representative data for analogous N,N-dialkyl vinylsulfonamides to illustrate the expected spectral characteristics.

Table 1: Representative ¹H NMR Spectroscopic Data for N,N-Dialkyl Vinylsulfonamides (Data is illustrative for the vinyl moiety of analogous compounds)

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| α-H | 6.0 - 6.5 | Doublet | Jtrans = ~15 Hz |

| β-H | 6.8 - 7.2 | Doublet of quartets | Jtrans = ~15 Hz, JH-CH3 = ~7 Hz |

| N-CH₃ | 2.8 - 3.0 | Singlet | - |

| C-CH₃ | 1.9 - 2.1 | Doublet | JH-CH3 = ~7 Hz |

Table 2: Representative ¹³C NMR Spectroscopic Data for N,N-Dialkyl Vinylsulfonamides (Data is illustrative for the vinyl and alkyl moieties of analogous compounds)

| Carbon | Chemical Shift (δ) ppm |

| α-C | 125 - 135 |

| β-C | 140 - 150 |

| N-CH₃ | ~37 |

| C-CH₃ | ~18 |

Table 3: Representative IR Absorption Frequencies for Vinyl Sulfonamides (Data is illustrative for characteristic bonds in analogous compounds)

| Functional Group | Absorption Frequency (cm⁻¹) | Intensity |

| C=C Stretch (vinyl) | 1630 - 1650 | Medium |

| S=O Stretch (asymmetric) | 1330 - 1350 | Strong |

| S=O Stretch (symmetric) | 1150 - 1170 | Strong |

| C-H Stretch (vinyl) | 3010 - 3100 | Medium |

Historical Development and Evolution of Vinyl Sulfonamide Research

The story of vinyl sulfonamides is nested within the larger history of sulfonamide chemistry. The journey began in the 1930s with Gerhard Domagk's discovery of the antibacterial properties of Prontosil, a sulfonamide-containing dye. This groundbreaking work, which earned Domagk the Nobel Prize, ushered in the era of sulfa drugs, the first broadly effective systemic antibacterials. Early research focused almost exclusively on aromatic sulfonamides and their medicinal applications, leading to the development of thousands of derivatives to improve efficacy and reduce toxicity.

The exploration of aliphatic sulfonamides, and specifically vinyl sulfonamides, as synthetic reagents rather than therapeutic agents, came much later. The development of general organic synthetic methods in the mid-20th century, such as olefination reactions, provided the tools necessary to construct the vinyl sulfonamide moiety with greater control. Early synthetic routes were often challenging, characterized by harsh conditions, low yields, and the formation of side products, which limited their widespread adoption.

A significant advancement in the synthesis of vinyl sulfonamides was the application of phosphonate-based olefination reactions like the Horner-Wadsworth-Emmons reaction. A 2003 study by Reuter et al. detailed a reliable method using the Horner reaction of aldehydes with a diphenylphosphorylmethanesulfonamide reagent, which notably produced the (E)-isomers of various vinyl sulfonamides with high stereoselectivity. organic-chemistry.orgresearchgate.net More recent innovations have focused on developing milder and more efficient protocols, such as a novel α-selenoether protection strategy that allows for the late-stage, high-purity synthesis of terminal vinyl sulfonamides, avoiding issues like polymerization during purification. nih.gov This evolution from challenging, low-yield preparations to robust, stereoselective synthetic routes has been crucial in unlocking the full potential of vinyl sulfonamides in modern organic chemistry.

Identification of Current Research Gaps and Motivations for Investigating this compound

Despite significant progress, the field of vinyl sulfonamide chemistry is not without its challenges and unanswered questions, which in turn motivate the investigation of specific structures like this compound.

One of the primary research gaps is the development of more versatile and stereoselective synthetic methods. While methods like the Horner reaction provide excellent control for (E)-isomers, the stereoselective synthesis of (Z)-vinyl sulfonamides remains a significant challenge. The ability to access both isomers would greatly expand the synthetic toolbox and allow for a more nuanced study of structure-activity relationships. Furthermore, many existing synthetic protocols for vinyl sulfonamides can be low-yielding or have limited substrate scope, and the products can be prone to polymerization. nih.gov There is a continuous need for milder, more efficient, and scalable synthetic routes that are compatible with a wider range of functional groups.

Another key motivation for current research is the desire to fine-tune the reactivity of the vinyl sulfonamide moiety. Compared to widely used acrylamides, vinyl sulfonamides are more reactive electrophiles. nih.gov While this is often an advantage, it can also lead to a lack of selectivity in complex biological systems. Research into substituted vinyl sulfonamides, such as this compound, is driven by the need to understand how substituents on the nitrogen atom and the vinyl group can modulate electrophilicity. The methyl group at the β-position and the N,N-dimethyl groups can influence the electronic and steric properties of the molecule, potentially altering its reactivity profile with biological nucleophiles. conicet.gov.ar A deeper understanding of these structure-reactivity relationships is crucial for designing next-generation covalent probes and therapeutics with improved selectivity and efficacy.

Finally, the application of vinyl sulfonamides in materials science is an emerging area with significant potential. Their ability to participate in "click" reactions, such as thiol-Michael additions, makes them excellent candidates for the development of novel polymers and hydrogels. chemrxiv.org Investigating simple, well-defined monomers like this compound can provide fundamental insights into polymerization kinetics, material properties, and hydrolytic stability, paving the way for the design of advanced materials with tailored functionalities. chemrxiv.org

Properties

IUPAC Name |

(E)-N,N-dimethylprop-1-ene-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-4-5-9(7,8)6(2)3/h4-5H,1-3H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUVLZDSMTVPRQ-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CS(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for E N,n Dimethylprop 1 Ene 1 Sulfonamide and Analogous Vinyl Sulfonamide Systems

Established Olefination Approaches to Vinyl Sulfonamides

Olefination reactions are fundamental in organic synthesis for the construction of alkenes. Specific variants have been successfully applied to the synthesis of vinyl sulfonamides, often providing excellent control over the geometry of the newly formed double bond.

The Horner reaction, a modification of the Wittig reaction, has proven to be an effective method for synthesizing vinyl sulfonamides with high stereoselectivity. organic-chemistry.org This approach typically involves the reaction of a phosphonate-stabilized carbanion with an aldehyde. thieme-connect.com For the synthesis of vinyl sulfonamides, a key reagent is diphenylphosphorylmethanesulfonamide. organic-chemistry.orgthieme-connect.com

The reaction proceeds by preparing a phosphoryl sulfonamide reagent, which is then deprotonated to form a carbanion. This nucleophilic species reacts with various aldehydes to generate the corresponding vinyl sulfonamides. organic-chemistry.org A significant advantage of this method is its consistent production of the trans or (E)-isomer of the vinyl sulfonamide. This high (E)-selectivity is attributed to steric hindrance in the reaction's transition state, which favors the trans geometry. organic-chemistry.org The sulfonamide reagent itself is reported to be easily prepared and can be stored indefinitely. thieme-connect.com

| Reagent 1 | Reagent 2 | Product Stereochemistry | Key Feature |

| Diphenylphosphorylmethanesulfonamide | Aldehyde | Exclusively (E)-isomer | High (E)-selectivity due to steric factors. organic-chemistry.orgresearchgate.net |

| Phosphoryl sulfonamide (Boc-protected) | Aldehyde | (E)-isomer | Boc-protected intermediate allows for subsequent deprotection. organic-chemistry.org |

The Peterson olefination provides another route to alkenes, utilizing α-silyl carbanions as nucleophiles that react with ketones or aldehydes. wikipedia.org This reaction is particularly versatile because the intermediate β-hydroxysilane can often be isolated, and subsequent elimination under either acidic or basic conditions can lead to the formation of either (E)- or (Z)-alkenes, respectively. wikipedia.orgorganic-chemistry.org

In the context of vinyl sulfonamide synthesis, α-trimethylsilyl-substituted sulfonamides are key precursors. Their lithium derivatives can undergo a smooth Peterson olefination reaction with non-enolisable carbonyl compounds, affording vinyl sulfonamides in good to excellent yields. researchgate.net The ability to control the stereochemical outcome by choosing the elimination conditions makes this a powerful strategy for accessing specific isomers of vinyl sulfonamides. wikipedia.org Acid-catalyzed elimination proceeds via an anti-elimination pathway, while base-catalyzed elimination occurs through a syn-elimination pathway. organic-chemistry.org

| Precursor | Reactant | Elimination Condition | Product Isomer |

| α-Silyl carbanion of a sulfonamide | Aldehyde/Ketone | Acidic | (E)-alkene (from one diastereomer) |

| α-Silyl carbanion of a sulfonamide | Aldehyde/Ketone | Basic | (Z)-alkene (from the same diastereomer) |

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used olefination reaction that employs phosphonate (B1237965) carbanions, which are generally more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction. wikipedia.org A key feature of the HWE reaction is its strong tendency to produce (E)-alkenes, particularly with unstabilized ylides or when reaction intermediates can equilibrate. wikipedia.org

This reaction has been applied to the synthesis of related vinyl systems, such as γ-hydroxy vinyl sulfones, through a sequence involving an initial aminooxylation followed by an HWE olefination. nih.gov The inherent preference for the formation of (E)-alkenes makes the HWE reaction a valuable tool for synthesizing trans-vinyl sulfones and, by extension, analogous vinyl sulfonamide systems where the (E)-geometry is desired. wikipedia.org The reaction's reliability and the ease of removal of the dialkylphosphate byproduct contribute to its broad utility in modern organic synthesis. wikipedia.orgthieme-connect.com

| Reagent Type | Carbonyl Compound | Typical Selectivity | Advantage |

| Stabilized phosphonate carbanions | Aldehydes, Ketones | Predominantly (E)-alkenes | High (E)-selectivity, easily removed byproducts. wikipedia.org |

| Still-Gennari phosphonates | Aldehydes | Predominantly (Z)-alkenes | Allows access to the less-favored (Z)-isomer. |

Direct Sulfonylation and Amidation Routes

Direct methods for forming the sulfonamide group provide an alternative to olefination strategies. These routes typically involve the reaction of an activated sulfonic acid derivative with an appropriate amine.

The most traditional and widely practiced method for the synthesis of sulfonamides involves the reaction between a sulfonyl chloride and a primary or secondary amine, usually in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. cbijournal.comresearchgate.netnih.gov This classic approach is effective for preparing a vast array of sulfonamides. nih.gov

In a specific protocol for N,N-dimethyl-1-propene-1-sulfonamide, the synthesis starts from N,N-dimethyl-2-hydroxypropanesulfonamide. This precursor is subjected to a dehydrative process using methanesulfonyl chloride (MeSO₂Cl) and an organic base, which is believed to proceed through an intermediate mesyl derivative that is eliminated in situ. karazin.ua This method yielded a mixture of (E)- and (Z)-isomers, with the (E)-isomer being predominant (88:12 ratio). karazin.ua

| Sulfonylating Agent | Amine | Base | Key Feature |

| Prop-1-ene-1-sulfonyl chloride | Dimethylamine | Pyridine, Triethylamine | Classic, direct formation of the sulfonamide bond. cbijournal.com |

| Methanesulfonyl chloride (in situ) | N,N-dimethyl-2-hydroxypropanesulfonamide | Organic Base | Dehydrative approach from a hydroxy-sulfonamide precursor. karazin.ua |

While sulfonyl chlorides are highly effective, their reactivity can sometimes be a drawback, making them difficult to handle and purify. Pentafluorophenyl (PFP) sulfonate esters have emerged as excellent, stable alternatives for the synthesis of sulfonamides. acs.orgresearchgate.net These esters are often crystalline solids and are significantly less reactive towards nucleophiles than their sulfonyl chloride counterparts, which enhances their shelf-stability. acs.orgucl.ac.uk

The synthesis of sulfonamides from PFP sulfonate esters is achieved through aminolysis, where the ester is reacted with a range of primary, secondary, aromatic, or aliphatic amines. ucl.ac.uk This method provides a convenient and often high-yielding route to the desired sulfonamides, bypassing the need for the more hazardous and unstable sulfonyl chlorides. acs.orgresearchgate.net

| Precursor | Reactant | Reaction Type | Advantage |

| Pentafluorophenyl (PFP) sulfonate ester | Primary or Secondary Amine | Aminolysis | Stable, crystalline, and safer alternative to sulfonyl chlorides. acs.orgucl.ac.uk |

Novel and Mechanistically Distinct Synthetic Transformations

The synthesis of vinyl sulfonamides, particularly low molecular weight structures like (E)-N,N-Dimethylprop-1-ene-1-sulfonamide, requires methods that can overcome the challenges posed by the electrophilicity and potential for polymerization of the target molecule. rsc.org Modern organic synthesis has produced several innovative approaches to address these issues.

Oxidative Elimination Strategies for Vinyl Sulfonamide Generation (e.g., α-Selenoether Oxidation)

A significant advance in the synthesis of terminal vinyl sulfonamides involves the use of an α-selenoether as a stable precursor, which generates the vinyl group under mild oxidative conditions. rsc.orgorganic-chemistry.org This strategy circumvents the often low-yielding and side-reaction-prone methods that use traditional vinyl sulfonylation reagents like 2-haloethane-1-sulfonyl chlorides. rsc.org

The general sequence involves three key steps:

Sulfonylation: An amine is first reacted with a suitable sulfonyl chloride, such as 1-bromoethane-1-sulfonyl chloride, to form the corresponding β-bromo sulfonamide. rsc.org

Selenide (B1212193) Displacement: The resulting bromoethylsulfonamide undergoes nucleophilic substitution with a selenide, typically phenyl selenide generated in situ from diphenyl diselenide and a reducing agent like sodium borohydride. This step yields a stable α-selenoether intermediate that can be purified by column chromatography. rsc.org

Oxidative Elimination: The selenoether is then oxidized with a mild oxidant, such as sodium metaperiodate (NaIO₄). This induces an elimination reaction to form the terminal vinyl sulfonamide. rsc.orgorganic-chemistry.org

A key advantage of this methodology is that the final vinyl sulfonamide product is often obtained in high purity after a simple aqueous workup, which removes water-soluble byproducts and frequently eliminates the need for silica (B1680970) gel chromatography—a process during which the electrophilic product can polymerize. rsc.orgorganic-chemistry.org The scope of this reaction has been demonstrated across various alkyl, aryl, and benzyl (B1604629) substituted amines. rsc.org

Table 1: Scope of the α-Selenoether Oxidation for Vinyl Sulfonamide Synthesis This table is interactive and allows for sorting and filtering of data.

| Entry | Starting Amine | Sulfonylation Yield (%) | Selenide Displacement Yield (%) | Oxidation-Elimination Yield (%) | Final Product |

|---|---|---|---|---|---|

| 1 | 4-Aminopiperidine | High | Good | >95% Purity | Vinyl Sulfonamide 7a |

| 2 | Aniline | Good | Low | Good | Vinyl Sulfonamide 7c |

| 3 | Benzylamine | Good | Low | Good | Vinyl Sulfonamide 7d |

| 4 | Propylamine | Good | Low | Good | Vinyl Sulfonamide 7e |

| 5 | Cyclohexylamine | Good | Low | Good | Vinyl Sulfonamide 7f |

| 6 | tert-Butylamine | Good | Low | Good | Vinyl Sulfonamide 7g |

"Click" Reaction Modalities for Vinyl Sulfonamide Linchpin Construction

The vinyl sulfonamide moiety is an excellent Michael acceptor, making it highly suitable for "click" chemistry, particularly the thiol-Michael addition reaction. researchgate.netacsgcipr.org This approach utilizes the reliable and high-yielding nature of click reactions to construct complex molecular architectures around a vinyl sulfonamide core, or "linchpin". nih.gov

In this context, the vinyl sulfonamide is not typically formed via the click reaction itself, but rather it serves as a key building block that is functionalized using this modality. For instance, a "Click, Click, Cyclize" strategy has been developed for the diversity-oriented synthesis of skeletally diverse sultams. nih.govorganic-chemistry.org This approach involves the initial facile synthesis of a tertiary vinyl sulfonamide, followed by functional group pairing, which can include an intramolecular aza-Michael reaction on the vinyl sulfonamide. nih.gov

Another prominent application is in the synthesis of sequence-defined vinyl sulfonamide click nucleic acids (VS-CNAs). researchgate.netrsc.org In this method, nucleobases are functionalized with a vinyl sulfonamide group. The subsequent linkage of these monomers is achieved through a thiol-Michael reaction with another monomer containing a thiol group, proceeding to full conversion at room temperature in the presence of a catalytic amount of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net

Hydrothiolation Approaches for Vinyl Sulfonamide Skeletons

Hydrothiolation, the addition of a thiol (S-H) bond across an unsaturated carbon-carbon bond, is an atom-economical method for preparing sulfur-containing compounds. researchgate.netwikipedia.org The hydrothiolation of alkynes, often termed the thiol-yne reaction, is a powerful tool for the synthesis of vinyl sulfides. bham.ac.ukprinceton.edu This reaction can be promoted by radical initiators, UV light, or various metal catalysts, including copper, rhodium, and gold, to yield either Markovnikov or anti-Markovnikov addition products, depending on the conditions. rsc.orgresearchgate.netbham.ac.uk

While the direct hydrothiolation of alkynes to form the vinyl sulfonamide skeleton is not a commonly cited primary synthetic route in available literature, the reverse reaction—the conjugate addition of thiols to activated vinyl sulfonamides—is a cornerstone of their application in click chemistry as described previously. acsgcipr.orgrsc.org This thiol-Michael addition is a highly efficient and predictable 1,4-conjugate addition that leverages the electrophilic nature of the vinyl sulfonamide. acsgcipr.org This highlights a key reactivity principle: while the direct formation of the vinyl sulfonamide skeleton via hydrothiolation is less common, the hydrothiolation of the vinyl sulfonamide double bond is a robust and widely used transformation for its subsequent functionalization. rsc.org

One-Pot Conversions for Sulfonamide Formation

One-pot synthetic procedures are highly desirable as they reduce waste, save time, and can avoid the isolation of unstable or hazardous intermediates. Several one-pot methods have been developed for the synthesis of sulfonamides generally, which can be adapted for vinyl sulfonamide targets. organic-chemistry.org

A notable example is the synthesis of this compound via a dehydrative one-pot protocol. bham.ac.uk This method starts from the corresponding β-hydroxy sulfonamide (N,N-dimethyl-2-hydroxypropanesulfonamide) and utilizes a methanesulfonyl chloride/organic base system. This approach efficiently forms a mesyl leaving group which is eliminated in situ to generate the vinyl sulfonamide, avoiding the need to isolate the intermediate mesylate. bham.ac.uk According to NMR analysis, this specific protocol yielded a mixture of E- and Z-isomers (88:12 ratio) for N,N-dimethyl-1-propene-1-sulfonamide. bham.ac.uk

More general one-pot sulfonamide syntheses often involve the in situ generation of sulfonyl chlorides from thiols, which are then immediately reacted with an amine. organic-chemistry.org For example, thiols can be oxidized with reagents like N-chlorosuccinimide (NCS) in the presence of a chloride source and water to form the sulfonyl chloride, which couples with an amine in the same vessel to provide the sulfonamide in high yield. organic-chemistry.org Another innovative one-pot approach leverages copper-catalyzed decarboxylative halosulfonylation of aromatic carboxylic acids to generate sulfonyl chlorides that are subsequently aminated.

Challenges and Opportunities in the Preparative Synthesis of Low Molecular Weight Vinyl Sulfonamides

The synthesis of low molecular weight vinyl sulfonamides like this compound is not without significant challenges, and the synthetic protocols for these specific compounds are described as being not well-studied. bham.ac.ukrsc.org

Challenges:

High Electrophilicity: The vinyl sulfonamide moiety is highly electrophilic, making it susceptible to nucleophilic attack and polymerization, especially during purification steps like silica gel chromatography. rsc.org

Reagent Incompatibility: The reactive nature of the vinyl sulfonamide group makes it incompatible with many standard reaction conditions and nucleophilic functional groups, often necessitating its installation late in a synthetic sequence. rsc.org

Side Reactions: Traditional synthetic routes using reagents like vinyl sulfonyl chloride or 2-haloethane-1-sulfonyl chlorides are often plagued by extensive side reactions, leading to poor yields and complex product mixtures. rsc.org

Reactivity Control: There are limited opportunities to modulate the reactivity of the vinyl sulfonamide warhead through simple structural changes, which can be a drawback in applications like covalent inhibitor design.

Opportunities:

Development of Milder Methods: There is a clear need for synthetic methods that proceed under mild conditions and avoid harsh reagents or purification techniques. The α-selenoether oxidation strategy is a prime example of such an innovation, providing a pathway to high-purity products without chromatography. rsc.orgorganic-chemistry.org

Novel Precursor Strategies: The design of new stable precursors that can be converted to the vinyl sulfonamide in the final step of a synthesis remains a promising area of research.

Catalytic Approaches: Expanding the scope of catalytic methods for C-S and S-N bond formation could lead to more efficient and selective syntheses of vinyl sulfonamides.

Flow Chemistry: The use of flow chemistry could potentially mitigate issues with unstable intermediates and polymerization by allowing for precise control over reaction times and temperatures, enabling the rapid consumption of the reactive product as it is formed.

Chemical Reactivity and Mechanistic Investigations of E N,n Dimethylprop 1 Ene 1 Sulfonamide

Reactivity at the Carbon-Carbon Double Bond

The presence of the electron-withdrawing sulfonamide group significantly influences the reactivity of the adjacent carbon-carbon double bond, rendering it electrophilic and susceptible to attack by nucleophiles. This electronic feature governs its participation in several important organic reactions.

Michael Addition Reactions: Acceptor Properties and Stereochemical Control

(E)-N,N-Dimethylprop-1-ene-1-sulfonamide functions as a competent Michael acceptor. The conjugate addition of nucleophiles is a key reaction, driven by the electrophilic nature of the β-carbon of the double bond. This reactivity is analogous to other activated olefins used in Michael additions. mdpi.com The stereochemical outcome of these additions can be influenced by various factors, including the nature of the nucleophile, the catalyst employed, and the reaction conditions. For instance, in related sulfa-Michael additions, the use of chiral catalysts has been shown to achieve high levels of enantioselectivity. chemrxiv.orgpkusz.edu.cn

The general mechanism involves the nucleophilic attack at the β-position of the carbon-carbon double bond, leading to the formation of a stabilized carbanionic intermediate. nsf.gov Subsequent protonation yields the final 1,4-adduct. The stereochemistry of the newly formed chiral centers is a critical aspect of these reactions.

Table 1: Michael Addition Reaction Parameters

| Nucleophile | Catalyst | Solvent | Stereochemical Outcome |

|---|---|---|---|

| Alkyl thiols | Chiral N-heterocyclic carbene | Various | High enantioselectivity pkusz.edu.cn |

| Amines | None | THF | Regio- and chemoselective mdpi.com |

| Organolithium reagents | None | Not specified | Formation of stabilized anionic intermediate nsf.gov |

Diels-Alder Cycloaddition Reactions: Role as a Dienophile

In the context of Diels-Alder reactions, this compound acts as a dienophile. masterorganicchemistry.commasterorganicchemistry.com The electron-withdrawing nature of the sulfonamide group activates the double bond, making it more reactive towards electron-rich dienes. ua.es This [4+2] cycloaddition reaction is a powerful tool for the formation of six-membered rings. masterorganicchemistry.comnih.gov

The stereochemical and regiochemical outcomes of the Diels-Alder reaction are governed by well-established principles. The reaction typically proceeds via a concerted mechanism, and the relative orientation of the diene and dienophile in the transition state determines the stereochemistry of the product. researchgate.net The presence of the N,N-dimethylsulfonamide group can influence the facial selectivity of the cycloaddition.

Electrophilic Character and Conjugate Addition Chemistry

The electrophilic character of the carbon-carbon double bond in this compound is the cornerstone of its conjugate addition chemistry. A wide range of nucleophiles, including thiols, amines, and organometallic reagents, can participate in this 1,4-addition process. mdpi.comnih.gov The efficiency and outcome of these reactions can be highly dependent on the specific reaction conditions, including the choice of solvent and catalyst. nih.gov

The general pattern of reactivity involves the formation of a new bond at the β-carbon and the saturation of the double bond. The resulting products are functionalized sulfonamides with potential applications in various areas of chemical synthesis.

Transformations Involving the Sulfonamide Moiety

While the primary reactivity of this compound is centered on its activated double bond, the sulfonamide functional group also possesses distinct chemical properties.

Chemical Stability and General Inertness of the Sulfonamide Functional Group

The N,N-dimethylsulfonamide group is generally considered to be chemically stable and relatively inert to many reaction conditions. nih.gov This stability is a key feature, allowing for a wide range of chemical transformations to be carried out on other parts of the molecule without affecting the sulfonamide moiety. This inertness is attributed to the strong sulfur-nitrogen bond and the delocalization of the nitrogen lone pair into the sulfonyl group.

N-Alkylation and N-Derivatization Strategies on the Sulfonamide Nitrogen

While the sulfonamide group is generally stable, the nitrogen atom can undergo alkylation under certain conditions. N-alkylation of amides and related compounds is a known transformation in organic synthesis. gaylordchemical.commdpi.com For N,N-dimethylsulfonamide, further alkylation to form a quaternary ammonium (B1175870) salt is a possibility, though it would require forcing conditions. Derivatization strategies might involve reactions that target the methyl groups attached to the nitrogen, although these are typically less reactive. The development of specific methods for the N-alkylation of sulfonamides can provide access to a broader range of derivatives. researchgate.netresearchgate.net

Cyclization and Rearrangement Pathways of this compound

The vinyl sulfonamide moiety is a versatile functional group that participates in a wide array of chemical transformations, making it a valuable building block in synthetic organic chemistry. Its electron-deficient nature allows it to act as a potent Michael acceptor and a reactive partner in various cycloaddition and metal-catalyzed reactions. enamine.net These reactions have been strategically employed to construct a diverse range of cyclic sulfonamides, known as sultams, which are scaffolds of significant interest in medicinal chemistry. nih.gov The following sections detail the key cyclization and rearrangement pathways involving vinyl sulfonamides, typified by the reactivity of this compound.

Intramolecular Heck Reactions

The intramolecular Heck reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds, enabling the construction of various carbocyclic and heterocyclic systems. wikipedia.orgchim.it In the context of vinyl sulfonamides, this reaction facilitates the coupling of the vinyl group with an aryl or alkenyl halide tethered to the sulfonamide nitrogen. This process typically proceeds via oxidative addition of the palladium(0) catalyst to the halide, followed by migratory insertion of the vinyl sulfonamide's double bond, and subsequent β-hydride elimination to yield the cyclic product and regenerate the catalyst. wikipedia.org

Research has demonstrated that vinyl sulfonamides can undergo regioselective intramolecular Heck cyclizations to afford sultams of varying ring sizes. For instance, a tertiary vinyl sulfonamide precursor can undergo a 6-endo-trig cyclization to produce a six-membered δ-sultam in good yield. The control over the β-hydride elimination step is crucial for generating tertiary and quaternary stereocenters with high selectivity. chim.it The reaction's high functional group tolerance makes it suitable for late-stage cyclizations in the synthesis of complex molecules. wikipedia.org

| Substrate Type | Catalyst System | Product | Yield | Ring Size | Reference |

|---|---|---|---|---|---|

| N-allyl-N-(2-iodobenzyl)ethenesulfonamide | Pd(OAc)2, PPh3, Ag2CO3 | δ-Sultam | Good | 6-membered |

Intramolecular Aza-Michael Cyclizations

The electron-withdrawing sulfonyl group renders the double bond of this compound electrophilic, making it an excellent Michael acceptor. nih.govresearchgate.net The intramolecular aza-Michael reaction involves the addition of a tethered nitrogen nucleophile to this activated alkene. This cyclization strategy is a highly effective method for synthesizing nitrogen-containing heterocyclic compounds, including sultams. researchgate.netbuchler-gmbh.com

In a typical transformation, a precursor containing both a vinyl sulfonamide and a primary or secondary amine undergoes cyclization upon treatment with a base. nih.gov This reaction has been utilized to create seven- and nine-membered sultam rings. nih.gov A key strategy involves an "umpolung" functional group interconversion, where the electrophilic vinyl sulfonamide is first converted into a nucleophilic β-amino sulfonamide via an intermolecular aza-Michael addition. This intermediate can then participate in further cyclization reactions. nih.gov

| Substrate Feature | Reaction Type | Key Intermediate | Product | Reference |

|---|---|---|---|---|

| Vinyl sulfonamide with tethered ester | Intermolecular Aza-Michael followed by intramolecular lactamization | β-Amino sulfonamide | Seven-membered sultam | nih.gov |

Ring-Closing Enyne Metathesis

Ring-closing enyne metathesis (RCEYM) is a ruthenium-catalyzed reaction that reorganizes the bonds between an alkene and an alkyne to form a conjugated 1,3-diene within a cyclic framework. organic-chemistry.org This methodology has been applied to vinyl sulfonamide-containing substrates to produce skeletally diverse sultams.

The process involves the reaction of a precursor molecule functionalized with both a vinyl sulfonamide (the "ene") and an alkyne (the "yne"). nih.gov The reaction is initiated by a ruthenium carbene catalyst, which engages in a series of cycloaddition and cycloreversion steps with the ene and yne moieties, ultimately leading to the formation of a cyclic sultam containing a diene. organic-chemistry.org This strategy provides access to unique sultam architectures that are not readily accessible through other synthetic routes.

Pauson-Khand Reactions

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that involves an alkene, an alkyne, and carbon monoxide, typically mediated by a metal-carbonyl complex like dicobalt octacarbonyl. wikipedia.org This reaction constructs an α,β-cyclopentenone ring system. wikipedia.org Vinyl sulfonamides have been shown to be effective alkene partners in Pauson-Khand reactions due to their electron-deficient nature. researchgate.net

In an intramolecular application, a substrate containing a vinyl sulfonamide and a tethered alkyne can undergo a Pauson-Khand reaction to yield a complex, fused-ring sultam. enamine.net The reaction proceeds through the formation of an alkyne-cobalt complex, followed by coordination and insertion of the vinyl sulfonamide and carbon monoxide, ultimately leading to the cyclopentenone-fused sultam. wikipedia.org This method allows for the rapid assembly of polycyclic structures from a single precursor.

Chemoselective Oxidation and Baylis-Hillman Reactions

A multi-step sequence involving chemoselective oxidation followed by an intramolecular Baylis-Hillman reaction provides another pathway for the cyclization of vinyl sulfonamide derivatives. The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a nucleophile such as a tertiary amine or phosphine. nih.gov

This synthetic route begins with a precursor containing a vinyl sulfonamide and another olefinic group. The non-sulfonamide olefin is chemoselectively oxidized (e.g., using osmium tetroxide/N-methylmorpholine N-oxide followed by lead tetraacetate or ozonolysis) to generate an aldehyde. nih.gov The resulting aldehyde-vinyl sulfonamide intermediate then undergoes a smooth intramolecular Baylis-Hillman cyclization, often initiated by 1,4-diazabicyclo[2.2.2]octane (DABCO), to afford γ-sultams in excellent yields and with moderate to good diastereoselectivity. nih.gov

1,3-Dipolar Cycloaddition Reactions with Diverse Dipoles (e.g., Nitrones, Nitrile Oxides)

The electron-deficient double bond of this compound makes it an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. chesci.com This type of reaction is a concerted, pericyclic process involving a 4π-electron 1,3-dipole and a 2π-electron dipolarophile to form a five-membered heterocyclic ring. scielo.br

Nitrones and nitrile oxides are common 1,3-dipoles used in these cycloadditions. chesci.commdpi.com The reaction of a vinyl sulfonamide with a nitrone yields an isoxazolidine (B1194047) ring, while reaction with a nitrile oxide produces an isoxazoline. researchgate.netrsc.org These cycloadditions are valuable for synthesizing complex heterocyclic systems, as they allow for significant stereochemical control. mdpi.com The regioselectivity of the addition is governed by frontier molecular orbital (FMO) theory, where the interaction between the dipole's Highest Occupied Molecular Orbital (HOMO) and the dipolarophile's Lowest Unoccupied Molecular Orbital (LUMO) (or vice versa) dictates the orientation of the reactants. mdpi.com For electron-deficient alkenes like vinyl sulfonamides, the reaction is often controlled by the dipole HOMO-dipolarophile LUMO interaction. chesci.com

Compound Index

| Compound Name |

|---|

| This compound |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) |

| Carbon monoxide |

| Dicobalt octacarbonyl |

| Lead tetraacetate |

| N-methylmorpholine N-oxide |

| Osmium tetroxide |

| Palladium(II) acetate |

| Silver carbonate |

| Triphenylphosphine |

Applications of E N,n Dimethylprop 1 Ene 1 Sulfonamide in Advanced Organic Synthesis

As a Versatile Building Block for Heterocyclic Scaffolds (e.g., Sultams, Dihydroisoxazoles)

Vinyl sulfonamides are extensively used in the synthesis of sultams, which are cyclic sulfonamides. bohrium.comnih.gov These heterocyclic compounds are of significant interest due to their presence in a range of biologically active molecules, including antiepileptic and anti-inflammatory agents. nih.gov The synthesis of sultams often involves intramolecular cyclization reactions of vinyl sulfonamides. For instance, a divergent synthetic approach can be employed utilizing intramolecular oxa-Michael and Baylis-Hillman reactions of vinyl sulfonamides to produce various sultam scaffolds. nih.gov This approach allows for the creation of seven- and eight-membered ring sultams through oxa-Michael pathways and five- and six-membered rings via Baylis-Hillman reactions. nih.gov

Furthermore, vinyl sulfonamides can be utilized in cycloaddition reactions to form other heterocyclic systems. While direct synthesis of dihydroisoxazoles from (E)-N,N-Dimethylprop-1-ene-1-sulfonamide is not extensively detailed in the provided search results, the general reactivity of vinyl sulfonamides as Michael acceptors suggests their potential participation in [3+2] cycloaddition reactions with nitrile oxides to furnish dihydroisoxazole (B8533529) rings.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Vinyl Sulfonamides

| Heterocycle | Synthetic Method | Key Features |

|---|---|---|

| γ-Sultam | Intramolecular Baylis-Hillman Cyclization | Good yield and diastereoselectivity |

| δ-Sultam | Intramolecular oxa-Michael Cyclization | Excellent yield |

Utility as an Electrophilic Synthon in Carbon-Carbon Bond Forming Reactions

The electrophilic nature of the β-carbon in the vinyl sulfonamide moiety makes this compound a valuable synthon for carbon-carbon bond formation. rsc.org These compounds readily undergo Michael addition reactions with a wide range of nucleophiles, including organometallic reagents and enolates. researchgate.net This reactivity allows for the introduction of the sulfonamide group into a molecule while simultaneously forming a new carbon-carbon bond, leading to the synthesis of β-functionalized sulfonamides. researchgate.net

Vinyl sulfonamides are active Michael acceptors and are intensively explored for the syntheses of β-functionalized sulfones and sulfonamides. researchgate.net The addition of carbon nucleophiles to vinyl sulfonamides provides a direct route to more complex molecules with potential applications in medicinal chemistry and materials science.

Role in Diversity-Oriented Synthesis (DOS) Methodologies

Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules for high-throughput screening. Vinyl sulfonamides are valuable scaffolds in DOS strategies due to their ability to participate in a variety of chemical transformations. A "Click, Click, Cyclize" strategy has been developed that relies on the functional group pairing between a vinyl sulfonamide and other functional groups to generate skeletally diverse sultams.

This approach utilizes intramolecular reactions such as Heck, aza-Michael, ring-closing enyne metathesis, and Pauson-Khand reactions on a central vinyl sulfonamide linchpin. By varying the functional groups paired with the vinyl sulfonamide, a wide array of sultam architectures can be accessed from a common starting material, showcasing the power of this building block in DOS. The ability to generate diverse molecular scaffolds is crucial for the discovery of new bioactive compounds. mdpi.com

Potential as a Chiral Auxiliary or Stereocontrol Element in Asymmetric Transformations

The sulfonamide functional group plays a significant role in asymmetric synthesis, often serving as a chiral auxiliary to control the stereochemical outcome of reactions. acs.orgsigmaaldrich.com While specific use of this compound as a chiral auxiliary is not detailed, the broader class of sulfinamides and related compounds demonstrates the potential for such applications. acs.orgwikipedia.org

Chiral sulfinamides, such as tert-butanesulfinamide, are widely used as chiral auxiliaries in the asymmetric synthesis of amines. sigmaaldrich.comwikipedia.org The sulfinyl group acts as a powerful chiral directing group in the addition of nucleophiles to sulfinyl imines. sigmaaldrich.com Similarly, enantiopure sulfonimidamides have been investigated as novel chiral auxiliaries in Grignard additions to imines, yielding products with high diastereomeric ratios. acs.org These examples highlight the potential of sulfur-based functional groups containing a stereogenic center to induce chirality in synthetic transformations.

While this compound itself is achiral, strategies can be envisioned to employ it in enantioselective synthesis. One approach could involve the use of a chiral catalyst to mediate the addition of nucleophiles to the vinyl sulfonamide, resulting in an enantiomerically enriched product. Another strategy could involve modifying the N,N-dimethylamino group with a chiral auxiliary. This would render the entire molecule chiral and could direct the stereochemical course of subsequent reactions. The development of such strategies would further enhance the utility of this versatile building block in asymmetric synthesis.

Contributions to Chemical Probe Development (Focus on Chemical Tethering Mechanisms)

Vinyl sulfonamides are valuable electrophiles for the development of chemical probes designed for targeted protein modification. rsc.orgnih.gov Their reactivity towards nucleophilic amino acid residues, such as cysteine, makes them suitable "warheads" for covalent inhibitors. rsc.orgnih.gov The vinyl sulfonamide moiety can be incorporated into a larger molecule that directs it to a specific protein target. Once bound, the vinyl sulfonamide reacts with a nearby nucleophilic residue, forming a covalent bond and irreversibly modifying the protein. rsc.orgnih.gov

This "irreversible tethering" strategy is a powerful tool for identifying and validating new drug targets. nih.gov The reactivity of the vinyl sulfonamide can be modulated by attaching different fragments to it via a chemical linker, allowing for the creation of libraries of covalent fragments for screening against various proteins. rsc.orgnih.gov This approach has been successfully applied using thymidylate synthase as a model system. rsc.orgnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Sultams |

| Dihydroisoxazoles |

| Sulfonimidamide |

| Sulfinamide |

| tert-Butanesulfinamide |

Spectroscopic and Advanced Structural Elucidation of E N,n Dimethylprop 1 Ene 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecular framework can be assembled.

Elucidation of Alkene Configuration and Substituent Connectivity via ¹H NMR

The ¹H NMR spectrum of (E)-N,N-Dimethylprop-1-ene-1-sulfonamide provides key information regarding the proton environment within the molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton, while the coupling constants (J) reveal the connectivity between neighboring protons.

The (E)-configuration of the double bond is primarily determined by the coupling constant between the two vinylic protons. A large coupling constant, typically in the range of 12-18 Hz, is characteristic of a trans-relationship between the protons on a double bond. In the case of this compound, the expected coupling constant between the olefinic protons would confirm the E stereochemistry.

The connectivity of the substituents can be deduced from the splitting patterns and chemical shifts of the signals. The methyl protons of the dimethylamino group are expected to appear as a singlet, while the methyl protons of the propene moiety would likely be a doublet, coupled to the adjacent vinylic proton. The vinylic protons themselves would appear as complex multiplets due to coupling to each other and to the adjacent methyl group.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Vinylic CH | 6.0 - 7.5 | Multiplet | J (H-H) = 12-18 Hz (trans) |

| Vinylic CH | 6.0 - 7.5 | Multiplet | J (H-H) = 12-18 Hz (trans) |

| N(CH₃)₂ | 2.5 - 3.0 | Singlet | - |

Carbon Skeleton and Functional Group Confirmation by ¹³C NMR

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment.

For this compound, the spectrum is expected to show signals for the two sp² hybridized carbons of the alkene, the carbon of the methyl group attached to the double bond, and the two equivalent carbons of the dimethylamino group. The chemical shifts of the olefinic carbons would confirm the presence of the double bond, while the positions of the other signals would be consistent with the proposed structure.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Vinylic C-S | 130 - 150 |

| Vinylic C-C | 110 - 130 |

| N(CH₃)₂ | 35 - 45 |

Advanced NMR Techniques for Structural Assignment (e.g., 2D NMR)

To further confirm the structural assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: A COSY spectrum would reveal the correlations between coupled protons, confirming the connectivity of the propenyl chain. For instance, cross-peaks would be observed between the vinylic protons and between the vinylic proton and the adjacent methyl protons.

HSQC: An HSQC spectrum correlates each proton with the carbon to which it is directly attached. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between different functional groups. For example, correlations between the protons of the dimethylamino group and the sulfur-bearing vinylic carbon would definitively establish the attachment of the sulfonamide group.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₅H₁₁NO₂S), the calculated exact mass can be compared to the experimentally determined value to confirm the elemental composition.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 150.0583 |

Fragmentation Pattern Analysis for Structural Insights

The fragmentation pattern observed in a mass spectrum provides a fingerprint of the molecule and can be used to deduce its structure. In the case of this compound, characteristic fragmentation pathways for sulfonamides would be expected.

Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the S-C bond. The loss of the dimethylamino group ([M-N(CH₃)₂]⁺) and the sulfonyl group ([M-SO₂]⁺) would be expected fragmentation pathways. The fragmentation of the propenyl chain could also lead to characteristic fragment ions. Analysis of these fragments would provide further confirmation of the proposed structure.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

A detailed experimental Infrared (IR) spectrum for this compound is not extensively reported in peer-reviewed literature. However, based on the known vibrational frequencies of its constituent functional groups, a theoretical analysis allows for the prediction of its characteristic absorption bands. IR spectroscopy is a powerful analytical technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds.

The primary functional groups in this compound are the carbon-carbon double bond (C=C) of the propene backbone, the sulfonamide group (-SO₂N(CH₃)₂), and the methyl groups (-CH₃). The expected vibrational modes for these groups would be key identifiers in an experimental spectrum.

Key Predicted IR Absorption Bands:

Sulfonyl Group (SO₂) Vibrations: The sulfonamide group is characterized by two strong and distinct stretching vibrations. The asymmetric stretching (ν_as(SO₂)) is expected to appear in the range of 1370–1315 cm⁻¹, while the symmetric stretching (ν_s(SO₂)) typically occurs between 1180–1120 cm⁻¹. These two bands are usually the most intense in the spectrum and serve as a definitive marker for the presence of the sulfonyl moiety.

C=C Double Bond Stretching: The stretching vibration of the carbon-carbon double bond (ν(C=C)) in the vinyl group is anticipated to produce a moderate to weak absorption band in the region of 1650–1600 cm⁻¹. The intensity of this band can be variable, and its position is influenced by conjugation and substitution.

C-H Stretching Vibrations: The spectrum would also feature C-H stretching vibrations. The =C-H stretch of the vinyl group is expected above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ range. The C-H stretching vibrations of the methyl groups (both on the nitrogen and the propene chain) would appear in the 3000–2850 cm⁻¹ region.

S-N Bond Stretching: The stretching vibration of the sulfur-nitrogen bond (ν(S-N)) in the sulfonamide group generally appears as a band of variable intensity in the 900–800 cm⁻¹ region.

C-H Bending Vibrations: The out-of-plane bending (wagging) vibration of the trans C-H bonds on the double bond is a characteristic feature and is expected to be a strong band in the 990–960 cm⁻¹ range. The in-plane bending vibrations of the methyl groups (scissoring) would be found around 1470–1430 cm⁻¹.

A comprehensive vibrational analysis would involve assigning each observed band in an experimental spectrum to a specific molecular motion, supported by computational calculations (e.g., Density Functional Theory) to model the vibrational frequencies and their corresponding intensities.

Interactive Data Table: Predicted IR Spectral Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity |

| Asymmetric SO₂ Stretch | Sulfonyl (-SO₂) | 1370–1315 | Strong |

| Symmetric SO₂ Stretch | Sulfonyl (-SO₂) | 1180–1120 | Strong |

| C=C Stretch | Alkene (C=C) | 1650–1600 | Medium to Weak |

| Vinyl C-H Stretch | Alkene (=C-H) | 3100–3000 | Medium |

| Methyl C-H Stretch | Methyl (-CH₃) | 3000–2850 | Medium to Strong |

| Trans C-H Out-of-Plane Bend | Alkene (=C-H) | 990–960 | Strong |

| S-N Stretch | Sulfonamide (S-N) | 900–800 | Medium to Weak |

| Methyl C-H Bend (Scissoring) | Methyl (-CH₃) | 1470–1430 | Medium |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions (if applicable to crystalline derivatives)

As of the current body of scientific literature, there are no published reports on the single-crystal X-ray diffraction analysis of this compound. X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides detailed information on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation in the solid state.

Should a crystalline derivative of this compound be synthesized and analyzed, X-ray crystallography would offer critical insights into several structural aspects:

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by intermolecular forces. X-ray diffraction would identify any significant non-covalent interactions, such as hydrogen bonds (e.g., C-H···O), dipole-dipole interactions involving the highly polar sulfonyl group, and van der Waals forces. These interactions are crucial for understanding the physical properties of the compound in its solid form.

Structural Parameters: Precise measurements of bond lengths and angles would provide valuable data for comparison with theoretical models and related known structures. For instance, the S=O and S-N bond lengths are sensitive to the electronic environment and can provide insight into the nature of the bonding within the sulfonamide group.

Without experimental data, any discussion of the solid-state structure remains speculative. The successful crystallization of this compound or a suitable derivative would be a prerequisite for such an analysis.

Computational Chemistry and Theoretical Investigations of E N,n Dimethylprop 1 Ene 1 Sulfonamide

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Prediction

No specific Density Functional Theory (DFT) studies on (E)-N,N-Dimethylprop-1-ene-1-sulfonamide have been reported in the scientific literature. DFT is a computational method used to investigate the electronic structure, stability, and reactivity of molecules. researchgate.netmdpi.commdpi.com

Geometry Optimization and Conformational Analysis

There are no published studies on the geometry optimization or conformational analysis of this compound. This type of analysis is used to determine the most stable three-dimensional structure of a molecule. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

No computational predictions of spectroscopic parameters, such as NMR chemical shifts, for this compound are available in the literature. Theoretical calculations of NMR spectra can be a powerful tool in the structural elucidation of novel compounds. researchgate.netresearchgate.net

Reaction Pathway Modeling and Transition State Analysis

Elucidation of Reaction Mechanisms for Key Transformations

There is no information available regarding the elucidation of reaction mechanisms for key transformations involving this compound through computational modeling. researchgate.net

Energy Profiles and Kinetic Predictions for Synthetic Routes

No data has been published on the energy profiles or kinetic predictions for the synthetic routes of this compound.

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool in computational chemistry that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, where different colors represent varying electrostatic potentials. This visualization helps in predicting the sites susceptible to electrophilic and nucleophilic attacks.

Typically, MEP maps use a color spectrum where red indicates regions of high electron density and negative electrostatic potential, making them attractive to electrophiles. Conversely, blue areas signify regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For a vinyl sulfonamide like this compound, the MEP map would likely reveal the following features:

Negative Potential (Red/Yellow): The oxygen atoms of the sulfonyl group (-SO2-) would exhibit a strong negative potential due to their high electronegativity and the presence of lone pairs of electrons. The nitrogen atom of the dimethylamino group (-N(CH3)2) would also show a region of negative potential. These sites are the most probable locations for interactions with electrophiles or for forming hydrogen bonds.

Positive Potential (Blue): The hydrogen atoms, particularly those on the methyl groups attached to the nitrogen and the vinyl group, would display a positive electrostatic potential. The sulfur atom, being bonded to two highly electronegative oxygen atoms, would also exhibit a degree of positive potential, making it a potential site for nucleophilic interaction.

Intermediate Potential (Green): The carbon backbone of the propene chain would likely show a more neutral or intermediate potential.

Understanding the MEP map is crucial for predicting how the molecule will interact with other chemical species, including receptors and enzymes in a biological context.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and shape of these orbitals are critical in determining the reactivity and stability of a molecule.

HOMO (Highest Occupied Molecular Orbital): This orbital is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons, suggesting higher reactivity towards electrophiles. In this compound, the HOMO is likely to be localized around the vinyl group (C=C double bond) and the nitrogen atom, as these are electron-rich regions.

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating higher reactivity towards nucleophiles. For a vinyl sulfonamide, the LUMO is often centered around the sulfonyl group and the adjacent vinyl carbon, which can act as a Michael acceptor.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive and less stable. researchgate.net

Computational studies on various sulfonamides have demonstrated that these theoretical calculations correlate well with their observed chemical and biological activities. researchgate.net The insights gained from FMO analysis can guide the design of new molecules with desired reactivity profiles.

While specific calculated values for this compound are not available in the reviewed literature, a hypothetical data table based on typical values for similar small organic molecules is presented below for illustrative purposes.

Illustrative Frontier Molecular Orbital Data Please note: The following data is hypothetical and serves only to illustrate how such information would be presented.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 6.3 |

Illustrative Quantum Chemical Descriptors Please note: The following data is hypothetical and serves only to illustrate how such information would be presented.

| Descriptor | Value |

|---|---|

| Ionization Potential (I) | 7.5 eV |

| Electron Affinity (A) | 1.2 eV |

| Electronegativity (χ) | 4.35 |

| Chemical Hardness (η) | 3.15 |

| Chemical Softness (S) | 0.317 |

| Electrophilicity Index (ω) | 2.99 |

These descriptors are calculated from the HOMO and LUMO energies and provide further quantitative measures of the molecule's reactivity. For instance, the electrophilicity index (ω) quantifies the ability of a molecule to accept electrons.

Future Research Directions and Open Questions

Development of More Efficient and Sustainable Synthetic Routes for (E)-N,N-Dimethylprop-1-ene-1-sulfonamide

Future avenues of exploration include:

Alternative Solvents and Catalysts: Research into utilizing sustainable solvents such as water, ethanol, or glycerol (B35011) for sulfonamide synthesis is a promising direction. rsc.org The development of catalytic systems based on earth-abundant and non-toxic metals could replace stoichiometric reagents and reduce environmental impact. acs.org

Novel Synthetic Methodologies: New approaches that offer mild reaction conditions and high atom economy are highly sought after. One such method involves the use of an α-selenoether masking group, which allows for the synthesis of terminal vinyl sulfonamides under mild oxidative conditions, often yielding high-purity products without the need for column chromatography. rsc.orgnih.govresearchgate.net Another efficient route is the Horner reaction, which utilizes aldehydes and diphenylphosphorylmethanesulfonamide to consistently produce the desired (E)-isomer of vinyl sulfonamides. organic-chemistry.org Cyanide-mediated synthesis from vinyl sulfones also presents a mild and high-yielding alternative. organic-chemistry.org

Table 1: Comparison of Synthetic Approaches for Vinyl Sulfonamides

| Feature | Traditional Methods | Future Sustainable Methods |

|---|---|---|

| Solvents | Often chlorinated hydrocarbons (e.g., DCM) | Water, Ethanol, Glycerol, Deep Eutectic Solvents rsc.org |

| Reagents | Stoichiometric strong bases or oxidants | Catalytic systems, mild oxidants (e.g., sodium metaperiodate) nih.gov |

| Reaction Conditions | Can require elevated temperatures or harsh pH | Often room temperature, neutral conditions organic-chemistry.orgresearchgate.net |

| Byproducts | Significant salt or organometallic waste | Minimal byproducts (e.g., acrylonitrile (B1666552) in cyanide-mediated route) organic-chemistry.org |

| Stereoselectivity | Variable | High (e.g., Horner reaction yields E-isomer exclusively) organic-chemistry.org |

| Purification | Often requires column chromatography | May yield high-purity product after simple work-up rsc.orgresearchgate.net |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

This compound is recognized as a versatile Michael acceptor, but its reactivity profile is far from fully explored. researchgate.net Future research should aim to uncover new transformations and reactivity patterns by subjecting the compound to a variety of modern synthetic conditions.

Key areas for investigation include:

Advanced Cyclization Strategies: The vinyl sulfonamide moiety can participate in numerous cyclization reactions, including intramolecular Michael additions, Diels-Alder, Heck, and Pauson-Khand reactions, to generate a diverse range of cyclic sulfonamides (sultams). enamine.net Exploring these pathways systematically can lead to novel heterocyclic scaffolds.

Photoredox and Electrochemical Catalysis: Applying light- or electricity-driven catalytic cycles could unlock unprecedented transformations not achievable through traditional thermal methods. These techniques can generate highly reactive radical intermediates from sulfonamides, enabling novel bond formations.

Conversion to Analogs with Tunable Reactivity: A particularly exciting frontier is the conversion of vinyl sulfonamides to their mono-aza analogues, vinyl sulfonimidamides. nih.govrsc.org These analogues feature an additional nitrogen substituent that can be modified to finely tune the electrophilicity and reactivity of the vinyl group, offering a significant advantage over related compounds like acrylamides. nih.govrsc.org This tunability could be exploited in the design of covalent probes and materials. nih.gov

Integration of this compound into Cascade and Multi-Component Reactions

Cascade and multi-component reactions (MCRs) are powerful tools for building molecular complexity in a single step, offering high efficiency and atom economy. Integrating this compound into such processes is a logical next step to expand its synthetic utility.

Future research could focus on:

Palladium-Catalyzed MCRs: Drawing inspiration from the use of vinyl sulfonates in multicomponent reactions, this compound could be employed in palladium-catalyzed processes involving reactants like boronic acids and alkenes to rapidly construct complex molecular architectures. mdpi.com

Radical Cascade Reactions: Electrochemical methods can initiate radical cascade reactions involving sulfonamides and enynes, leading to the formation of complex bridged or fused ring systems containing medium-sized heterocycles. nih.govrsc.org Designing cascades where this compound acts as a key participant could provide rapid access to novel and valuable chemical structures. nih.govrsc.org

Novel MCR Design: Developing new MCRs that incorporate the vinyl sulfonamide as a key electrophilic component is a promising area. For example, three-component reactions involving nucleophiles and other electrophiles could lead to highly functionalized products in a single, efficient operation. researchgate.net

Table 2: Potential Cascade and Multi-Component Reaction Strategies

| Reaction Type | Key Reactants with this compound | Potential Product Class |

|---|---|---|

| Palladium-Catalyzed MCR | Aryl boronic acid, alkene | Functionalized alkenes, dienes mdpi.com |

| Radical Cascade Cyclization | 1,n-enynes, sulfonamides | Bridged or fused medium-sized sultams nih.govrsc.org |

| Aza-Michael Addition Cascade | Dinucleophiles (e.g., diamines, amino alcohols) | Saturated N,S-heterocycles |

| [4+2] Cycloaddition/MCR | Dienes, secondary electrophile | Highly substituted cyclic sulfonamides |

Systematic Study of Stereoselective Control and Chiral Transfer Mechanisms

Achieving control over stereochemistry is a central goal in modern organic synthesis. While this compound is achiral, its reactions can generate chiral centers. A systematic study of stereocontrol in these reactions is a critical area for future work.

Research should be directed towards:

Asymmetric Catalysis: Employing chiral catalysts—including organocatalysts, transition metal complexes, and phase-transfer catalysts—to control the stereochemical outcome of reactions such as Michael additions to the vinyl sulfonamide. This would allow for the synthesis of enantiomerically enriched products.

Substrate Control and Chiral Auxiliaries: Investigating the synthesis of chiral derivatives of the parent compound, for instance, by modifying the N,N-dimethyl group or converting it to a chiral sulfonimidamide. chemrxiv.org The inherent chirality in such substrates could then direct the stereochemical course of subsequent transformations.

Synthesis of Geometric Isomers: While methods like the Horner reaction selectively produce the (E)-isomer, developing synthetic routes that provide access to the corresponding (Z)-isomer would be highly valuable for comparative studies and for accessing different molecular geometries. organic-chemistry.org

Advanced Computational Modeling for Precise Reactivity and Selectivity Predictions

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity, complementing experimental work. Applying advanced computational modeling to this compound can guide the development of new reactions and provide deep mechanistic insights.

Future computational studies should focus on:

Density Functional Theory (DFT) Calculations: Using DFT to model reaction pathways, calculate transition state energies, and predict activation barriers. nih.gov This can help rationalize observed reactivity and selectivity, and predict the feasibility of new, untested transformations. nih.gov

Molecular Electrostatic Potential (MEP) Mapping: Generating MEP maps to visualize the electron distribution within the molecule. nih.gov This can quantitatively assess the electrophilic character of the β-carbon, helping to predict its reactivity towards a range of nucleophiles. nih.gov

Frontier Molecular Orbital (FMO) Analysis: Analyzing the HOMO and LUMO energies and distributions to predict how the molecule will interact with other reagents in pericyclic reactions or nucleophilic/electrophilic attacks. nih.gov

Stereochemical Prediction: Modeling the transition states of asymmetric reactions with chiral catalysts or substrates to predict the enantiomeric or diastereomeric outcome. This can accelerate the discovery of highly stereoselective reactions. Furthermore, comparing computationally derived circular dichroism spectra with experimental data can help determine the absolute configuration of chiral products. chemrxiv.org

Table 3: Application of Computational Modeling in Future Research

| Computational Method | Parameter/Analysis | Predicted Outcome/Insight |

|---|---|---|

| Density Functional Theory (DFT) | Transition state energy, reaction energy profiles | Reaction feasibility, kinetic vs. thermodynamic control, regioselectivity nih.govnih.gov |

| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution | Identification of electrophilic/nucleophilic sites, prediction of reactivity patterns nih.gov |

| Frontier Molecular Orbitals (FMO) | HOMO-LUMO energy gap, orbital coefficients | Kinetic stability, reactivity in cycloadditions and with nucleophiles/electrophiles nih.gov |

| Circular Dichroism (CD) Simulation | Calculation of CD spectra | Assignment of absolute configuration for chiral products chemrxiv.org |

Q & A

Q. What are the optimal synthetic routes for (E)-N,N-Dimethylprop-1-ene-1-sulfonamide, and how can stereoselectivity be controlled?

- Methodological Answer : The synthesis typically involves sulfonylation of a propenylamine precursor under controlled conditions. Key steps include:

- Sulfonylation : Reacting prop-1-ene-1-amine derivatives with dimethylsulfamoyl chloride in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions .

- Stereochemical Control : Use of sterically hindered bases (e.g., lithium bis(trimethylsilyl)amide) to favor the (E)-isomer via kinetic control .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (isopropanol) to isolate the (E)-isomer.

- Validation : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:3) and confirm stereochemistry via NOESY NMR .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : A combination of techniques ensures structural and purity validation:

- 1H/13C-NMR : Key signals include the sulfonamide SO2 group (δ ~3.1 ppm for N–CH3 protons; δ ~45–50 ppm for sulfonamide carbons) .

- HPLC-MS/MS : Quantify purity (>98%) using a C18 column (acetonitrile/water gradient) with [M+H]+ ion at m/z 178.1 .

- FT-IR : Confirm sulfonamide S=O stretches at 1150–1300 cm⁻¹ .

- Reference Standards : Cross-check spectral data with NIST-certified libraries to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between independent studies?

- Methodological Answer : Contradictions often arise from solvent effects, impurities, or instrument calibration. Mitigation strategies include:

- Cross-Validation : Replicate analyses using multiple techniques (e.g., compare NMR data in DMSO-d6 vs. CDCl3) .

- Paramagnetic Additives : Add Cr(acac)3 to NMR samples to sharpen splitting patterns and clarify coupling constants .

- Collaborative Studies : Share raw data (e.g., FID files for NMR) via open-access platforms to enable peer verification .

Q. What computational or experimental approaches are effective for designing biologically active derivatives?

- Methodological Answer : Derivative design focuses on modifying the sulfonamide group or alkene moiety: